molecular formula C20H26N2O6 B11498547 ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11498547
M. Wt: 390.4 g/mol
InChI Key: RAMMDANPHPEVEZ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the hydroxy, methoxy, and morpholinyl groups. Common reagents used in these reactions include ethyl esters, methoxy compounds, and morpholine derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate can be compared with similar compounds, such as:

    Indole derivatives: These compounds share the indole core structure and may have similar biological activities.

    Morpholine derivatives: These compounds contain the morpholine ring and are often used in medicinal chemistry.

    Methoxy compounds: These compounds contain methoxy groups and are studied for their chemical reactivity and biological properties.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C20H26N2O6/c1-4-28-20(25)18-13(2)22(12-17(24)26-3)15-5-6-16(23)14(19(15)18)11-21-7-9-27-10-8-21/h5-6,23H,4,7-12H2,1-3H3

InChI Key

RAMMDANPHPEVEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)CC(=O)OC)C

Origin of Product

United States

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